molecular formula C12H10BrNO2S B3416206 Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate CAS No. 675602-94-5

Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

Cat. No.: B3416206
CAS No.: 675602-94-5
M. Wt: 312.18 g/mol
InChI Key: PGCPOLOOWSKCFM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate ( 675602-94-5) is a high-purity organic compound with the molecular formula C 12 H 10 BrNO 2 S and a molecular weight of 312.18 g/mol. This chemical serves as a versatile synthetic intermediate, particularly in the construction of complex thiophene-containing heterocycles accessible via the versatile Gewald reaction . Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of potential therapeutic properties . The 2-aminothiophene core is a privileged structure in drug discovery, with documented activities including antimicrobial , anti-inflammatory, and antitumor effects . Furthermore, recent research highlights the application of similar 4-phenylthiophene derivatives in the development of small-molecule inhibitors, such as those targeting the PD-1/PD-L1 immune checkpoint pathway in oncology . The specific presence of the 3-bromophenyl substituent makes this compound a valuable electrophilic building block for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura borylation, enabling its integration into larger, more complex molecular architectures . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCPOLOOWSKCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203850
Record name Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675602-94-5
Record name Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675602-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate has been explored for its potential therapeutic properties, particularly as an anticancer agent. Its mechanisms of action include:

  • Inhibition of Cell Proliferation : Studies indicate significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.

In Vitro Cytotoxicity Data :

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.63Apoptosis induction via caspase activation
HeLa12.34Cell cycle arrest at G1 phase
A54910.20Inhibition of proliferation

This data suggests that the compound is particularly effective against breast and cervical cancer cell lines, warranting further investigation as a potential anti-cancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies comparing various derivatives, it demonstrated significant activity against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC; µg/ml)
S. aureus0.313
E. coli0.625
B. subtilis0.625
P. aeruginosa0.313
C. albicans0.313

These results indicate its potential as a broad-spectrum antimicrobial agent.

Material Science

In addition to biological applications, this compound is being investigated for its utility in developing new materials with specific electronic properties. Its unique structural features allow it to be integrated into organic electronic devices, potentially enhancing their performance.

Study on Anticancer Properties

A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The presence of the bromine substituent was found to enhance its potency.

Mechanistic Insights

Another investigation revealed that treatment with this compound led to increased expression levels of pro-apoptotic proteins such as p53, indicating a mechanism involving transcriptional regulation associated with apoptosis.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate

  • Structural Differences : The 4-chlorophenyl substituent replaces the 3-bromophenyl group.
  • Steric Impact : The smaller Cl atom reduces steric hindrance relative to Br, improving reaction kinetics in crowded environments .
  • Molecular Weight : 302.18 g/mol (Cl derivative) vs. ~350.99 g/mol (Br derivative) .

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

  • Substituent Influence: Dual Cl atoms at the 2- and 4-positions amplify electron-withdrawing effects, increasing polarity and reducing solubility in nonpolar solvents .
  • Molecular Weight : 302.18 g/mol .

Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate

  • Electronic Effects : Methoxy groups are electron-donating, contrasting with halogenated derivatives. This enhances electron density on the thiophene ring, favoring nucleophilic reactions .
  • Molecular Weight : 293.34 g/mol .

Variations in the Ester Group

Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Structural Differences : Ethyl ester replaces the methyl group, and a methyl substituent occupies the 4-position instead of bromophenyl.
  • Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular N–H⋯S bonds create C24(12) chains, influencing crystal packing .
  • Molecular Weight : 185.24 g/mol .

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

  • Phenyl vs. Bromophenyl : The unsubstituted phenyl group lacks halogen-induced electronic effects, simplifying synthesis but reducing halogen-specific reactivity .

Alkyl and Bulky Substituents

Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate

  • Molecular Weight : 289.39 g/mol .

Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate

  • Branching Effects : The isobutyl group introduces branching, altering solubility and crystallinity compared to linear alkyl chains .

Comparative Data Table

Compound Name Substituent (4-position) Ester Group Molecular Weight (g/mol) Key Properties
Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate 3-Bromophenyl Methyl ~350.99 Strong intermolecular interactions via Br; moderate steric hindrance
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-Chlorophenyl Methyl 302.18 Enhanced electrophilic reactivity; lower steric demand
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate 2,4-Dichlorophenyl Methyl 302.18 High polarity; reduced solubility in nonpolar media
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate 2,4-Dimethoxyphenyl Methyl 293.34 Electron-donating effects; improved nucleophilic reactivity
Ethyl 2-amino-4-methylthiophene-3-carboxylate Methyl Ethyl 185.24 Compact structure with hydrogen-bonded chains
Methyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate 4-tert-Butylphenyl Methyl 289.39 High steric bulk; potential for hindered reactions

Biological Activity

Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antiproliferative, antimicrobial, and potential therapeutic properties based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₀BrNO₂S
  • CAS Number : 91076-95-8
  • Molecular Weight : 305.18 g/mol

The compound features a thiophene ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In vitro assays have demonstrated promising results:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • PC-3 (prostate cancer)
  • IC50 Values :
    • The compound exhibited IC50 values of approximately 4.296 μM against HepG2 cells and 7.472 μM against PC-3 cells, indicating moderate to high cytotoxicity compared to doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action :
    • The compound induces apoptosis through caspase activation and causes S phase cell cycle arrest. It also inhibits key signaling pathways involving VEGFR-2 and AKT, which are crucial for tumor growth and survival .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against several pathogens:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated significant activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis. .
  • Biofilm Inhibition :
    • It was effective in inhibiting biofilm formation, which is critical for the pathogenicity of many bacteria .

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Anticancer Studies :
    • A study published in PMC reported that derivatives similar to this compound showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .
  • Antimicrobial Evaluation :
    • Research conducted on thiophene derivatives indicated that modifications in the molecular structure could enhance antimicrobial efficacy, suggesting avenues for developing more potent derivatives based on the parent compound .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50/MIC ValuesMechanism of Action
AntiproliferativeHepG2, PC-34.296 μM (HepG2), 7.472 μM (PC-3)Induces apoptosis via caspase activation
AntimicrobialStaphylococcus aureus, Staphylococcus epidermidisMIC: 0.22 - 0.25 μg/mLInhibits biofilm formation

Q & A

Basic Question: What are the recommended synthetic routes for Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, and how do substituent positions affect yield?

Answer:
The synthesis of thiophene-3-carboxylate derivatives typically involves cyclocondensation reactions. For example, analogous compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate are synthesized via the Gewald reaction, using α-cyanoesters, ketones, and sulfur in the presence of a base . The 3-bromophenyl substituent likely requires careful optimization of reaction time, temperature, and stoichiometry due to steric and electronic effects. Substitutions at the 4-position (e.g., bromophenyl) can influence regioselectivity and yield, as bulkier groups may slow reaction kinetics .

Advanced Question: How can crystallographic data discrepancies in structural refinement of this compound be resolved?

Answer:
Discrepancies in bond lengths or angles during refinement may arise from disorder, twinning, or incorrect space group assignment. Using software like SHELXL (via SHELX suite) allows for robust refinement via least-squares minimization and validation tools like R-factor analysis . For example, if the thiophene ring puckering (quantified via Cremer-Pople parameters ) conflicts with literature, re-examining hydrogen bonding or thermal displacement parameters (using ORTEP-3 ) can resolve inconsistencies. Cross-validation with spectroscopic data (NMR, IR) is critical to confirm the structure .

Basic Question: What spectroscopic techniques are most effective for characterizing the amino and ester functional groups in this compound?

Answer:

  • NMR : The NH₂ group exhibits broad singlets (~δ 5–6 ppm in DMSO-d₆), while the ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR. Aromatic protons from the 3-bromophenyl group appear as multiplets in δ 7.2–7.8 ppm .
  • IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional group presence .

Advanced Question: How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromine atom at the 3-position acts as a meta-directing group, reducing electron density on the thiophene ring. This enhances oxidative stability but may hinder electrophilic substitution. For Suzuki-Miyaura coupling, the bromophenyl group could serve as a leaving group, though steric hindrance may require bulky ligands (e.g., SPhos) or elevated temperatures . Computational studies (DFT) on charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict reactivity trends .

Basic Question: What safety protocols are critical when handling this compound?

Answer:
Based on analogous SDS data :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks (target NIOSH REL: ≤1 mg/m³).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Question: How can computational modeling predict the compound’s biological activity or material properties?

Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. The amino group may form hydrogen bonds with active sites .
  • DFT Calculations : Analyze electronic properties (e.g., bandgap for semiconductor applications) using Gaussian or ORCA. The bromine atom’s electronegativity affects charge transport .

Basic Question: What are the key metrics for assessing purity during synthesis?

Answer:

  • HPLC : Retention time consistency and peak symmetry (≥95% purity).
  • Melting Point : Compare observed mp (e.g., 120–122°C for analogous compounds ) to literature.
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced Question: How can ring puckering in the thiophene moiety impact crystallographic packing?

Answer:
Using Cremer-Pople coordinates , quantify puckering amplitude (θ) and phase angle (φ) from X-ray data. For example, a θ > 10° indicates significant non-planarity, which may influence π-π stacking or hydrogen-bonding networks. Compare with similar structures (e.g., VIWPUM ) to identify packing trends.

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Answer:
Ethanol/water or ethyl acetate/hexane mixtures are common for thiophene carboxylates. Slow cooling (1°C/min) enhances crystal quality. Monitor solubility via phase diagrams to avoid oiling out .

Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?

Answer:

  • Dose-Response Analysis : Ensure consistent molar concentrations and assay conditions (e.g., cell line, incubation time).
  • SAR Studies : Compare substituent effects (e.g., bromine vs. methyl groups) on activity. For example, bulky groups may reduce membrane permeability .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate

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